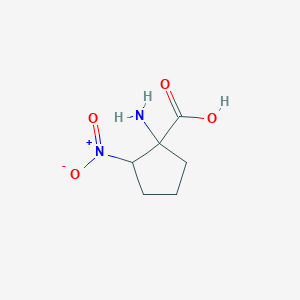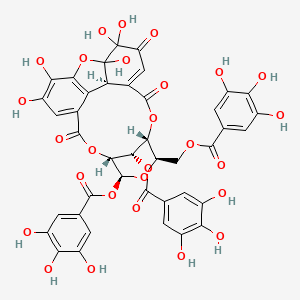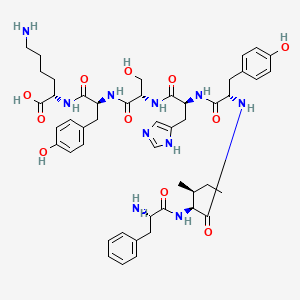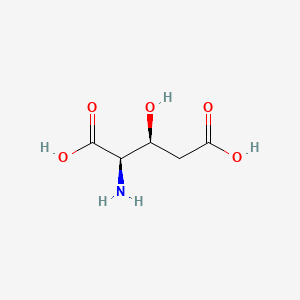
4,4'-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt is a complex organic compound with the molecular formula C35H20N6Na4O13S2 and a molar mass of 888.65478 g/mol . This compound is known for its intricate structure, which includes multiple aromatic rings and sulfonate groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt involves several steps. The process typically starts with the preparation of the naphthalene-based intermediates, which are then coupled with benzoic acid derivatives under specific reaction conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Analyse Chemischer Reaktionen
4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt involves its interaction with various molecular targets. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt is unique due to its specific structure and properties. Similar compounds include:
- 3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulfonic) acid, lithium sodium salt
- 4-Amino-3,6-bis((4-(2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulfonic acid, lithium sodium salt
- 4-(1-Hydroxy-6-((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)naphthalene-1-sulphonic acid, sodium salt .
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of 4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt.
Eigenschaften
CAS-Nummer |
83221-73-2 |
|---|---|
Molekularformel |
C35H20N6Na4O13S2 |
Molekulargewicht |
888.7 g/mol |
IUPAC-Name |
tetrasodium;4-[[6-[[6-[(4-carboxylatophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C35H24N6O13S2.4Na/c42-31-25-11-9-23(13-19(25)15-27(55(49,50)51)29(31)40-38-21-5-1-17(2-6-21)33(44)45)36-35(48)37-24-10-12-26-20(14-24)16-28(56(52,53)54)30(32(26)43)41-39-22-7-3-18(4-8-22)34(46)47;;;;/h1-16,42-43H,(H,44,45)(H,46,47)(H2,36,37,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
BTYZBJUZZLAEMK-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















